N-Isopropylisobutyramide

Vue d'ensemble

Description

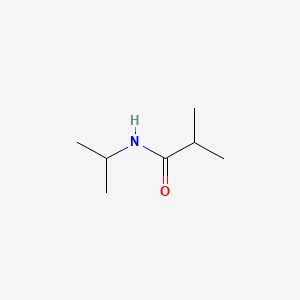

N-Isopropylisobutyramide is an organic compound with the molecular formula C7H15NO. It is a derivative of isobutyramide, where the amide nitrogen is substituted with an isopropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Applications De Recherche Scientifique

N-Isopropylisobutyramide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Isopropylisobutyramide can be synthesized through the reaction of isobutyric acid with isopropylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with isopropylamine to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations to achieve the desired product with minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions: N-Isopropylisobutyramide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Nitriles or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amides depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of N-Isopropylisobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system in which it is used.

Comparaison Avec Des Composés Similaires

N-Isopropylisobutyramide can be compared with other similar compounds, such as:

- N-Methylisobutyramide

- N-Ethylisobutyramide

- N-Propylisobutyramide

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Activité Biologique

N-Isopropylisobutyramide (C7H15NO) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its amide functional group, which is known to influence its biological interactions. The molecular structure can be represented as follows:

- Molecular Formula : C7H15NO

- Molecular Weight : 129.20 g/mol

The compound's structural properties play a crucial role in its interaction with biological systems.

Research indicates that this compound may exhibit various biological activities, including:

- Cholinesterase Inhibition : Similar compounds have shown the ability to inhibit cholinesterase enzymes, which are critical in neurotransmission. This inhibition can have implications for neurodegenerative diseases such as Alzheimer's.

- Antimicrobial Properties : Some amides have demonstrated antimicrobial activity, suggesting potential applications in treating infections.

Case Studies and Research Findings

-

Cholinesterase Inhibition Study :

- A study evaluated several derivatives of amides for their ability to inhibit human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE). While specific data for this compound was not highlighted, related compounds showed varying degrees of inhibition, with some achieving IC50 values below 1 µM for hBuChE, indicating strong potential for similar activities in this compound .

-

Antimicrobial Evaluation :

- In a comparative study, several amide derivatives were tested against bacterial strains. Results indicated that certain structural modifications enhanced antimicrobial efficacy. Although direct data on this compound was limited, the trends suggest that this compound could possess similar properties if further studied .

Data Table: Biological Activity Overview

| Activity Type | Related Compounds | Observed IC50 Values | Notes |

|---|---|---|---|

| Cholinesterase Inhibition | Norbelladine Derivatives | < 1 µM (hBuChE) | Indicates potential for this compound |

| Antimicrobial Activity | Various Amides | Varies (up to 50 µg/mL) | Suggests further investigation needed |

Safety and Toxicity

The safety profile of this compound has not been extensively documented in the literature. However, general guidelines for amides suggest that they may exhibit low toxicity levels. Further toxicological studies would be necessary to establish a comprehensive safety profile.

Conclusion and Future Directions

This compound presents a promising avenue for research into its biological activities, particularly in the fields of neuropharmacology and antimicrobial therapy. While preliminary studies suggest potential efficacy in cholinesterase inhibition and antimicrobial activity, further research is warranted to elucidate its mechanisms of action and therapeutic applications.

Future studies should focus on:

- Detailed pharmacological profiling of this compound.

- Investigation into its structure-activity relationships.

- Comprehensive toxicological assessments to ensure safety for potential therapeutic use.

Propriétés

IUPAC Name |

2-methyl-N-propan-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-5(2)7(9)8-6(3)4/h5-6H,1-4H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZDXYHMGWRJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282247 | |

| Record name | N-Isopropylisobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869-07-8 | |

| Record name | Isobutylamide, N-isopropyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Isopropylisobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Isopropylisobutyramide contribute to the properties of metal complexes used in chemical vapor deposition?

A1: [] Tetrakis(N-Isopropylisobutyramido)zirconium, synthesized using this compound as a ligand, exhibits promising properties for chemical vapor deposition (CVD) and atomic layer deposition (ALD) applications. [] This is attributed to the compound's good volatility, allowing it to transition into the gas phase without decomposing. Additionally, the complex demonstrates high thermal stability, with a solid-state decomposition temperature among the highest in the studied series. These characteristics are crucial for CVD and ALD precursors, enabling efficient and controlled deposition of thin films.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.